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Introduction

SJF620 is a potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell

receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell

malignancies.[1][2] Unlike traditional small molecule inhibitors that simply block the activity of a

target protein, PROTACs like SJF620 facilitate the complete removal of the protein from the

cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome system.[1]

SJF620 is a heterobifunctional molecule composed of a ligand that binds to BTK and another

ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding brings BTK

and CRBN into close proximity, leading to the ubiquitination of BTK and its subsequent

degradation by the proteasome.[1] A significant advantage of this mechanism is its potential to

overcome drug resistance.[4][5] Resistance to conventional BTK inhibitors, such as ibrutinib,

often arises from mutations in the BTK gene, most notably the C481S mutation, which prevents

the covalent binding of the inhibitor.[6] As an optimized version of its predecessor MT802,

which demonstrated efficacy against both wild-type and C481S mutant BTK, SJF620 holds

promise for studying and potentially overcoming such resistance mechanisms.[1][2]
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These application notes provide a framework for utilizing SJF620 as a tool to investigate the

mechanisms of drug resistance in cancer, with a focus on B-cell malignancies harboring BTK

mutations.

Data Presentation
Table 1: In Vitro Activity of SJF620
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Table 2: Comparison of BTK PROTACs Against Wild-Type and Mutant BTK
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Note: Specific DC50 and Dmax values for SJF620 against C481S mutant BTK are not yet

publicly available but are anticipated to be similar to or improved upon its predecessor, MT-802.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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